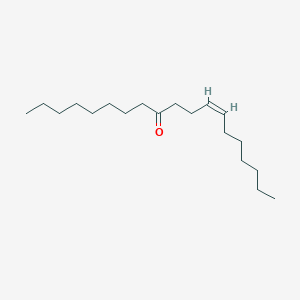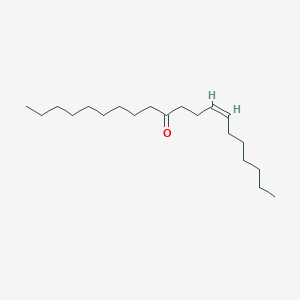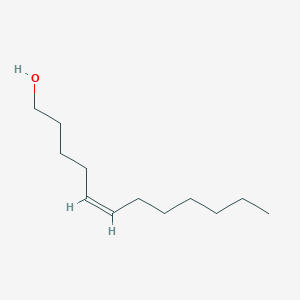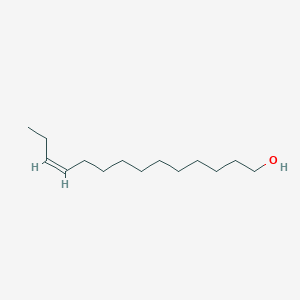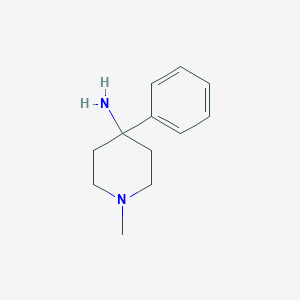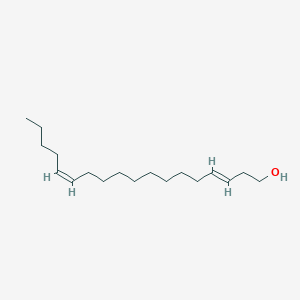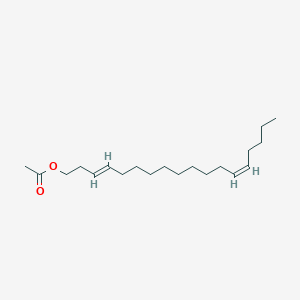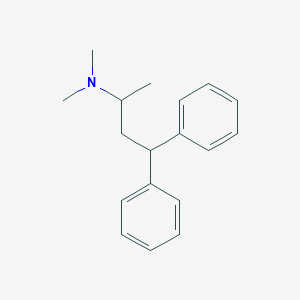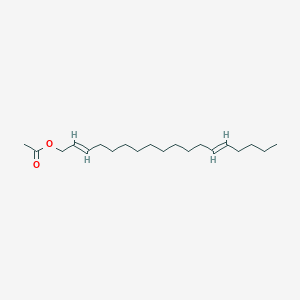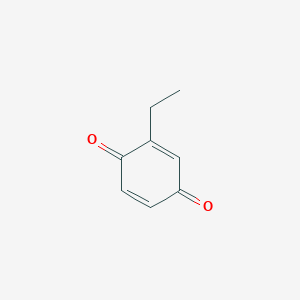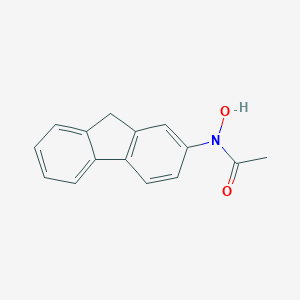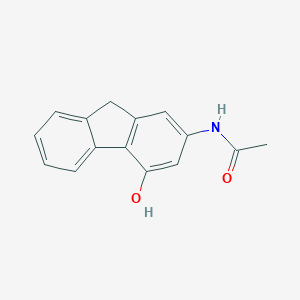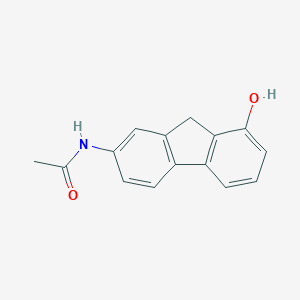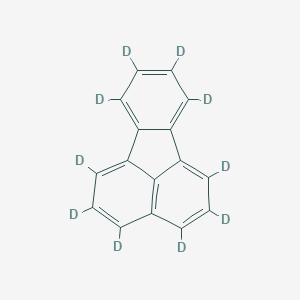
Fluoranthene-d10
Overview
Description
Fluoranthene-d10 is a deuterated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The deuteration process enhances the compound’s stability and alters its physical and chemical properties, making it valuable for various scientific applications.
Mechanism of Action
Fluoranthene-d10, also known as 1,2,3,4,5,6,7,8,9,10-decadeuteriofluoranthene or 1,2,3,4,5,6,7,8,9,10-Decadeuteriofluoranthene, is a deuterium-labeled compound . The mechanism of action of this compound involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
It’s known that deuterium-labeled compounds are often used as tracers in scientific research .
Mode of Action
The introduction of deuterium (heavy hydrogen) into a molecule can potentially affect the drug’s pharmacokinetics and metabolic spectrum .
Biochemical Pathways
Fluoranthene, the non-deuterated counterpart of this compound, is a polycyclic aromatic hydrocarbon (PAH) and is known to be metabolized by various bacteria . The degradation of Fluoranthene is initiated by dioxygenation at the C-1,2-, C-2,3-, and C-7,8- positions . .
Pharmacokinetics
The introduction of deuterium into a molecule can potentially affect its pharmacokinetics .
Result of Action
As a deuterium-labeled compound, it’s often used as a tracer in scientific research .
Action Environment
The stability and efficacy of deuterium-labeled compounds can potentially be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluoranthene-d10 typically involves the deuteration of fluoranthene. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) and a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes, utilizing high-pressure deuterium gas and efficient catalysts to ensure complete deuteration. The process is optimized for yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Fluoranthene-d10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of deuterated hydrofluoranthenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like deuterated halides and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various deuterated derivatives of fluoranthene, which can be further utilized in research and industrial applications.
Scientific Research Applications
Fluoranthene-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its distinct isotopic signature.
Biology: Employed in metabolic studies to trace the pathways of PAHs in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of deuterated materials and as a standard in analytical chemistry.
Comparison with Similar Compounds
Fluoranthene: The non-deuterated parent compound.
Deuterated PAHs: Other deuterated polycyclic aromatic hydrocarbons such as 1,2,3,4,5,6,7,8-Octadeuterioanthracene and 1,2,3,4,5,6,7,8,9,10,11,12-Dodecadeuteriochrysene.
Uniqueness: Fluoranthene-d10 is unique due to its complete deuteration, which provides distinct advantages in stability and isotopic labeling. This makes it particularly useful in applications requiring precise isotopic tracing and enhanced stability under various conditions.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEPBJHOBDJJJI-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C4=C3C2=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893476 | |
| Record name | Fluoranthene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-69-0 | |
| Record name | Fuoranthene-d10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUORANTHENE-D10, 98 ATOM % D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


